molecular formula C8H11F2N3O B1467799 3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 877133-03-4

3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1467799
CAS No.: 877133-03-4
M. Wt: 203.19 g/mol
InChI Key: DNFWBOYYZVXTIC-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H11F2N3O and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Biological Activity

3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 877133-03-4) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antifungal activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name : 3-(difluoromethyl)-5-(dimethylamino)-1-methylpyrazole-4-carbaldehyde
  • Molecular Formula : C8H11F2N3O
  • Molecular Weight : 201.19 g/mol

Structural Representation

PropertyValue
InChI KeyDNFWBOYYZVXTIC-UHFFFAOYSA-N
SMILESCN(C)C1=NN(C(=O)C=C1F)F

Antifungal Activity

Recent studies have highlighted the antifungal potential of pyrazole derivatives, including this compound. A series of derivatives synthesized from this compound were tested against various phytopathogenic fungi. The results indicated that many exhibited moderate to excellent antifungal activity, with some derivatives outperforming standard antifungal agents like boscalid in in vitro mycelial growth inhibition assays .

Antitumor Activity

Pyrazole derivatives have also shown promise as antitumor agents. Research indicates that compounds in this class can inhibit key cancer-related pathways, including BRAF(V600E), which is significant in melanoma treatment. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance anticancer efficacy . Specific derivatives have been tested against breast cancer cell lines, demonstrating potential synergistic effects when combined with established chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Synthesis and Testing of Derivatives

A notable study synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their biological activities against seven phytopathogenic fungi. Among these, one derivative exhibited superior antifungal activity compared to established fungicides, highlighting the compound's potential as an agrochemical .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of these compounds at the molecular level. For instance, one derivative was found to form hydrogen bonds with critical amino acids in target proteins involved in fungal growth, suggesting a specific mode of action that could be exploited for drug design .

Scientific Research Applications

Synthesis Methodology

  • Starting Materials : The synthesis often begins with readily available pyrazole derivatives.
  • Reaction Conditions : The reactions are usually conducted in organic solvents like dichloromethane or dioxane, employing catalysts such as sodium iodide or potassium iodide.
  • Yield : Reports indicate that yields can vary but often exceed 50% depending on the specific reaction conditions used .

Antifungal Properties

Research has demonstrated that derivatives of 3-(difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde exhibit notable antifungal activity. For instance, a series of amides derived from this compound were tested against various phytopathogenic fungi, showing superior activity compared to standard fungicides like boscalid .

  • Mechanism of Action : The antifungal activity is believed to be linked to the compound's ability to inhibit specific enzymes involved in fungal metabolism, potentially disrupting cell wall synthesis or function.

Pesticidal Applications

The compound is also being explored for its utility in developing novel pesticides. Pyrazole derivatives are recognized for their effectiveness as agrochemicals due to their low toxicity and high efficiency .

  • Case Studies : Several studies have highlighted the synthesis of new pyrazole-based fungicides that leverage the structural features of this compound to enhance efficacy against resistant strains of agricultural pests.

Comparison of Biological Activities

Compound NameStructureAntifungal Activity (IC50)Reference
This compoundStructure0.5 µM
BoscalidN/A1.0 µM
Novel Amide DerivativeStructure0.3 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare pyrazole-4-carbaldehyde derivatives, including those with fluorinated and amino substituents?

  • Methodological Answer : Pyrazole-4-carbaldehydes are typically synthesized via the Vilsmeier–Haack reaction, which involves formylation of pyrazolone precursors using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For fluorinated analogs (e.g., difluoromethyl groups), halogenation or fluorination steps are integrated, such as reacting intermediates with fluorinating agents like ClCF₂CO₂H or via nucleophilic substitution . Amino substituents (e.g., dimethylamino) can be introduced via reductive amination or substitution reactions using dimethylamine under basic conditions .

Q. What spectroscopic and analytical techniques are critical for characterizing pyrazole-4-carbaldehyde derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and electronic environments. For example, the aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm, while fluorinated groups show splitting patterns due to ¹⁹F coupling .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is used to resolve molecular geometry. Software suites like SHELXL (for refinement) and PLATON (for validation) ensure structural accuracy .

Q. How are reaction conditions optimized for introducing electron-withdrawing groups (e.g., difluoromethyl) onto pyrazole cores?

  • Methodological Answer : Fluorination reactions often require anhydrous conditions and catalysts like KF or CsF. For difluoromethyl groups, intermediates such as 3-bromo-5-chloropyrazole may react with difluoromethyl chloride under controlled temperatures (60–80°C) to avoid side reactions . Solvent selection (e.g., DMF or THF) and reaction time are optimized via kinetic studies using TLC or HPLC monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituents in pyrazole-4-carbaldehyde synthesis?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational methods (DFT calculations) predict favorable sites for electrophilic substitution. For example, the dimethylamino group at position 5 directs formylation to position 4 via resonance stabilization . Experimental validation involves synthesizing isotopologs or using substituent-blocking strategies to isolate reaction pathways .

Q. How do steric and electronic effects of substituents (e.g., difluoromethyl, dimethylamino) impact crystallographic refinement?

  • Methodological Answer : Bulky or flexible groups (e.g., dimethylamino) introduce disorder in crystal lattices, complicating refinement. SHELXL’s restraints (e.g., DFIX, SIMU) model thermal motion and partial occupancy. For electron-rich groups like difluoromethyl, high-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis resolve bonding ambiguities .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for pyrazole derivatives?

  • Methodological Answer : Discrepancies between NMR (solution state) and SC-XRD (solid state) often arise from conformational flexibility. To reconcile these:

  • Perform variable-temperature NMR to detect dynamic effects.
  • Use Density Functional Theory (DFT) to compare optimized gas-phase geometries with crystallographic data .
  • Validate hydrogen-bonding networks via Mogul Geometry Check in Mercury software .

Q. How can ultrasound-assisted synthesis improve yields in multi-step pyrazole-carbaldehyde reactions?

  • Methodological Answer : Ultrasound irradiation enhances reaction rates by promoting cavitation, which reduces activation energy. For example, condensation of 3-(trifluoromethyl)-1-phenylpyrazol-5(4H)-one with aldehydes under ultrasound achieves 85–90% yields in 30 minutes vs. 6 hours conventionally . Parameters like frequency (20–40 kHz) and power (50–100 W) are optimized via Design of Experiments (DoE) .

Properties

IUPAC Name

3-(difluoromethyl)-5-(dimethylamino)-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O/c1-12(2)8-5(4-14)6(7(9)10)11-13(8)3/h4,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFWBOYYZVXTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)F)C=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To mixture of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (34 g, 0.17 mol) and HMPA (50 mL) was added a 40% aqueous solution of dimethylamine (66.3 mL). The reaction mixture was stirred for at 50° C. for 12 h, diluted with water (1 L), and the product was extracted with dichloromethane (2×100 mL). The combined organic layers were dried with sodium sulfate and evaporated. The liquid residue was purified chromatographically on silica gel using dichloromethane/ethyl acetate as eluent (1:3, Rf=0.25) to give 17.81 g (51.6%) of the title product. Satisfactory C,H,N-analysis was obtained. 1H NMR (400 MHz, DMSO-d6): δ 2.93 (s, 6H), 3.72 (s, 6H), 7.07 (t, J=56 Hz, 1H), 9.94 (s, 1H). GC-MS calcd for C8H11F2N3O: 203.09, found (M+): 203 m/z.
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
51.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde
3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde
3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde
3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde
3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde
3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde

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